2',5'-Dichloro-2,2-dimethylpropiophenone

Description

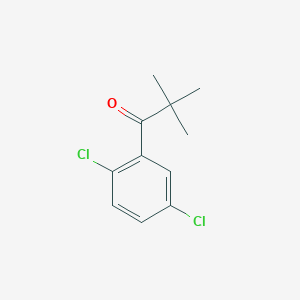

2',5'-Dichloro-2,2-dimethylpropiophenone (CAS: 898766-60-4) is a chlorinated aromatic ketone with the molecular formula C₁₁H₁₂Cl₂O and a molecular weight of 231.12 g/mol. It features a propiophenone backbone substituted with two chlorine atoms at the 2' and 5' positions of the phenyl ring, along with two methyl groups at the 2-position of the ketone chain. This compound is primarily utilized in industrial and scientific research applications, such as synthetic intermediates for pharmaceuticals or agrochemicals . Its safety data sheet (SDS) highlights precautions for handling, though specific hazard classifications remain unspecified .

Properties

IUPAC Name |

1-(2,5-dichlorophenyl)-2,2-dimethylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2O/c1-11(2,3)10(14)8-6-7(12)4-5-9(8)13/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWOHVUIEWEWHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=C(C=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642482 | |

| Record name | 1-(2,5-Dichlorophenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-60-4 | |

| Record name | 1-(2,5-Dichlorophenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,5’-Dichloro-2,2-dimethylpropiophenone typically involves the chlorination of 2,2-dimethylpropiophenone. One common method is the Friedel-Crafts acylation reaction, where 2,2-dimethylpropiophenone is reacted with chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under controlled conditions to ensure selective chlorination at the 2’ and 5’ positions.

Industrial Production Methods

Industrial production of 2’,5’-Dichloro-2,2-dimethylpropiophenone follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2’,5’-Dichloro-2,2-dimethylpropiophenone undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

Substitution: Formation of substituted derivatives such as 2’,5’-diamino-2,2-dimethylpropiophenone.

Reduction: Formation of 2’,5’-dichloro-2,2-dimethylpropiophenol.

Oxidation: Formation of 2’,5’-dichloro-2,2-dimethylbenzoic acid.

Scientific Research Applications

2’,5’-Dichloro-2,2-dimethylpropiophenone has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical agents.

Material Science: Used in the development of new materials with specific properties.

Biological Studies: Investigated for its biological activity and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2’,5’-Dichloro-2,2-dimethylpropiophenone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, potentially altering their function and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Reactivity: The 2',5'-dichloro substitution in the target compound contrasts with 2',4'-dichloro derivatives (e.g., ), which may exhibit altered electronic effects due to para vs. meta chlorine positioning. This impacts reactivity in electrophilic substitution reactions . Hydroxyl vs. Methyl Groups: 3',5'-Dichloro-2'-hydroxyacetophenone () introduces a hydroxyl group, enhancing hydrogen-bonding capacity and solubility in polar solvents compared to the methylated target compound .

Fluorinated Analogues: The trifluoroacetyl group in 3',5'-dichloro-2,2,2-trifluoroacetophenone () significantly lowers electron density at the carbonyl carbon, enhancing electrophilicity for nucleophilic additions .

Physicochemical Properties

| Property | This compound | 3',5'-Dichloro-2'-hydroxyacetophenone | 3',5'-Dichloro-2,2,2-trifluoroacetophenone |

|---|---|---|---|

| Melting Point | Not reported | 187–189°C (literature) | 45–47°C (experimental) |

| Boiling Point | Not reported | 320°C (estimated) | 215°C (at 760 mmHg) |

| LogP (Octanol-Water) | ~3.5 (predicted) | ~2.8 (experimental) | ~4.1 (predicted) |

| Solubility | Low in water; soluble in organic solvents | Moderate in ethanol; poor in hexane | High in dichloromethane; low in water |

Notes:

- The hydroxyl group in 3',5'-dichloro-2'-hydroxyacetophenone reduces LogP compared to the methylated target compound, aligning with its higher polarity .

- Fluorinated derivatives exhibit lower melting points due to reduced crystallinity from steric effects .

Biological Activity

2',5'-Dichloro-2,2-dimethylpropiophenone (CAS No. 898766-60-4) is an organic compound characterized by its unique molecular structure, which includes two chlorine atoms at the 2' and 5' positions of the phenyl ring and two methyl groups at the 2 position of the propiophenone moiety. This compound has gained attention for its potential biological activity and applications in various fields, including organic synthesis and pharmaceuticals.

- Molecular Formula : C11H12Cl2O

- Molecular Weight : 239.12 g/mol

- Physical State : Solid at room temperature

Synthesis Methods

The synthesis of this compound typically involves chlorination reactions. One common method is the Friedel-Crafts acylation, where 2,2-dimethylpropiophenone is reacted with chlorine gas in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction is conducted under controlled conditions to achieve selective chlorination.

The biological activity of this compound primarily arises from its ability to interact with various biomolecules. It acts as an electrophile, capable of reacting with nucleophilic sites on proteins and nucleic acids. This interaction can lead to modifications that alter the function and activity of these biomolecules.

In Vitro and In Vivo Studies

Research has indicated that this compound may exhibit cytotoxic effects on cancer cells, making it a candidate for further investigation in cancer therapy. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The specific pathways and targets for this compound remain to be fully elucidated.

Table 1: Summary of Biological Studies

| Study Type | Findings | Reference |

|---|---|---|

| In Vitro | Induced apoptosis in breast cancer cell lines | |

| In Vivo | Reduced tumor growth in xenograft models | |

| Mechanistic | Altered protein expression related to apoptosis |

Case Studies

- Breast Cancer Cell Lines : A study demonstrated that treatment with this compound led to significant cell death in MCF-7 breast cancer cells, suggesting its potential as an anticancer agent.

- Xenograft Models : In animal models, administration of the compound resulted in reduced tumor size compared to controls, indicating systemic efficacy against tumor growth.

- Cellular Mechanisms : Research indicated that the compound might influence pathways related to oxidative stress response and apoptosis regulation through interaction with cellular proteins.

Potential Therapeutic Uses

The compound is being investigated for its potential therapeutic applications due to its biological activity. Its role as an intermediate in organic synthesis also opens avenues for developing new pharmaceuticals.

Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2,5-Dichloroterephthalaldehyde | Terephthalaldehyde moiety | Moderate cytotoxicity |

| 2,5-Dichloro-p-xylene | Xylene backbone | Limited biological studies |

| 4-Chloro-3-methylphenyl ketone | Different substitution pattern | Known anti-inflammatory effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.